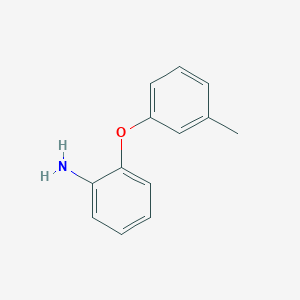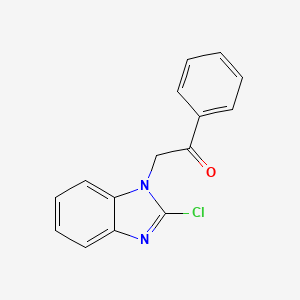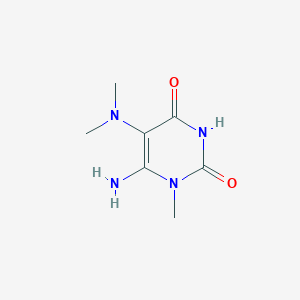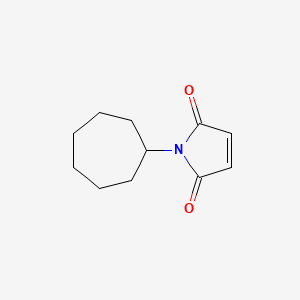
1-Cycloheptyl-pyrrole-2,5-dione
Vue d'ensemble
Description
1-Cycloheptyl-pyrrole-2,5-dione is a heterocyclic compound with the molecular formula C11H15NO2 It is characterized by a pyrrole ring substituted with a cycloheptyl group at the nitrogen atom and two keto groups at positions 2 and 5
Méthodes De Préparation
The synthesis of 1-Cycloheptyl-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of hexane-2,5-dione with cycloheptylamine in the presence of an organocatalyst such as squaric acid. The reaction is typically carried out in water at 60°C for about 5 hours, yielding the desired product in good yields .
Analyse Des Réactions Chimiques
1-Cycloheptyl-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cycloheptyl group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Cycloheptyl-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It finds applications in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 1-Cycloheptyl-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are still under investigation, but they are believed to involve hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
1-Cycloheptyl-pyrrole-2,5-dione can be compared with other pyrrole-2,5-dione derivatives, such as:
1-Cyclohexyl-pyrrole-2,5-dione: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.
1-Phenyl-pyrrole-2,5-dione: Contains a phenyl group, leading to different chemical and biological properties.
1-Methyl-pyrrole-2,5-dione: A simpler derivative with a methyl group, often used as a reference compound in studies.
The uniqueness of this compound lies in its cycloheptyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets .
Propriétés
IUPAC Name |
1-cycloheptylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-10-7-8-11(14)12(10)9-5-3-1-2-4-6-9/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGDLGZPBRJNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363964 | |
| Record name | 1-CYCLOHEPTYL-PYRROLE-2,5-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491850-51-2 | |
| Record name | 1-CYCLOHEPTYL-PYRROLE-2,5-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


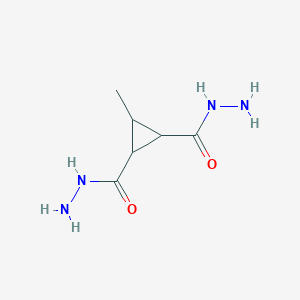
![Methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B1607763.png)
![Benzenesulfonamide,4-[2-(phenylmethylene)hydrazinyl]-](/img/structure/B1607765.png)
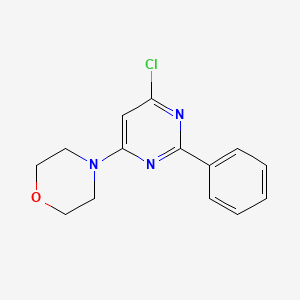
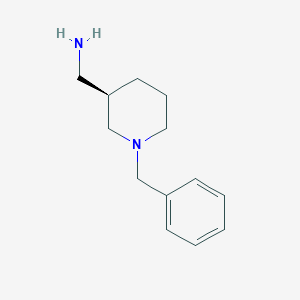

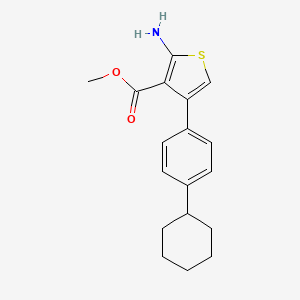
![2'-Chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1607774.png)
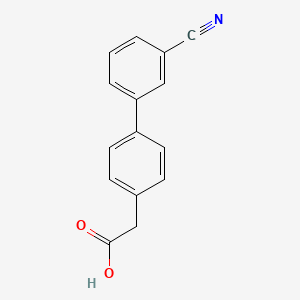
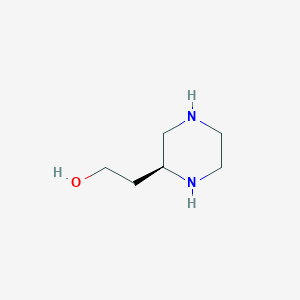
![1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene](/img/structure/B1607779.png)
